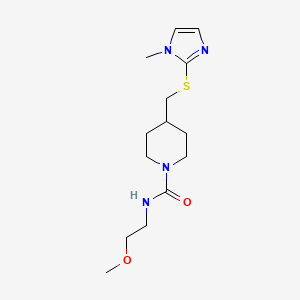

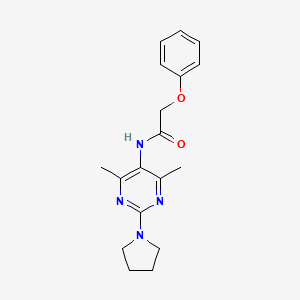

![molecular formula C21H24N4O4 B2831379 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034503-12-1](/img/structure/B2831379.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with two key structural components: a benzo[d][1,3]dioxol-5-ylmethyl group and a (1-(pyridin-4-yl)piperidin-4-yl)methyl group, linked together by an oxalamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group and the (1-(pyridin-4-yl)piperidin-4-yl)methyl group would likely contribute to the overall structure .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been used in the design and synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The study culminated in the identification of potent compounds with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Cell Cycle Arrest and Apoptosis Induction

Further mechanistic studies revealed that the synthesized compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . This indicates the potential of these compounds in the treatment of acute lymphoblastic leukemia.

Detection of Carcinogenic Lead

The compound has been used in the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), which was used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .

Antitumor Activity

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .

Antiproliferative Activity

A novel series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

Compounds with similar structures have been shown to interact with their targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Without identified targets, it’s challenging to determine the exact biochemical pathways affected by this compound. Based on the structural similarity to other compounds, it might influence pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the bioavailability of the compound, which influences its efficacy and safety .

Result of Action

Compounds with similar structures have been shown to inhibit cell growth and induce apoptosis in various cancer cell lines .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .

Eigenschaften

IUPAC Name |

N'-(1,3-benzodioxol-5-ylmethyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c26-20(21(27)24-13-16-1-2-18-19(11-16)29-14-28-18)23-12-15-5-9-25(10-6-15)17-3-7-22-8-4-17/h1-4,7-8,11,15H,5-6,9-10,12-14H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZZUEKNRXKDDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

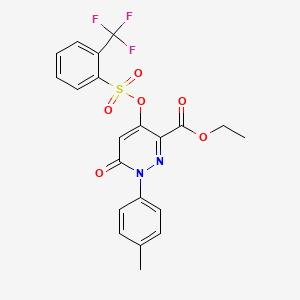

![[4-(4-Methoxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone](/img/structure/B2831301.png)

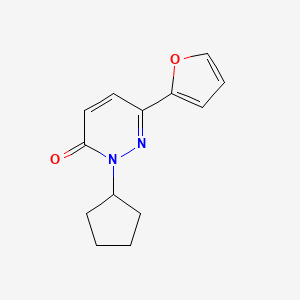

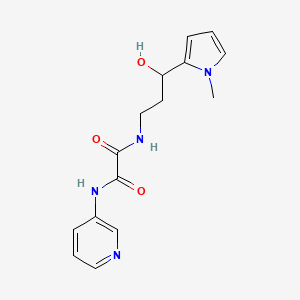

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2831305.png)

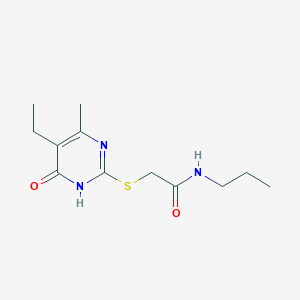

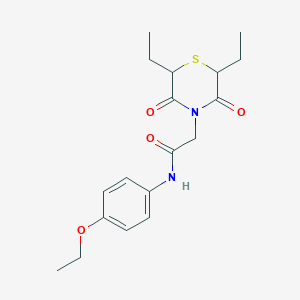

![N-[(1S)-1-(1,3-Thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2831307.png)

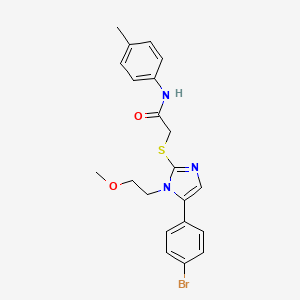

![2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2831309.png)

![3-(4-Ethoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4, 5-b]thiophen-4-one](/img/structure/B2831310.png)

![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831315.png)